molecular formula C24H22N2O5 B2798950 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide CAS No. 922008-99-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2798950
CAS No.: 922008-99-9
M. Wt: 418.449
InChI Key: XLQHJHQMGLUZHC-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide is a dibenzo-oxazepine derivative featuring a seven-membered oxazepine ring fused to two benzene groups. The molecule is substituted with two methyl groups at positions 8 and 10 on the oxazepine core and a 3,5-dimethoxybenzamide moiety at position 2.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-5-7-22-20(9-14)26(2)24(28)19-12-16(6-8-21(19)31-22)25-23(27)15-10-17(29-3)13-18(11-15)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQHJHQMGLUZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of dibenzo-heterocyclic carboxamides. Key structural analogs and their differentiating features are outlined below:

Core Heteroatom Variations

  • Thiazepine vs. Oxazepine Cores: The substitution of sulfur (thiazepine) with oxygen (oxazepine) alters electronic properties and metabolic stability. In contrast, the oxazepine core in the target compound may improve metabolic resistance due to reduced susceptibility to oxidative metabolism .

Substituent Modifications

  • Position 8 and 10 Substituents :
    The 8,10-dimethyl groups on the oxazepine core distinguish the target compound from analogs like 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide , which features a propyl group at position 10. Methyl substituents likely reduce steric hindrance, favoring receptor accessibility compared to bulkier alkyl chains .

  • 4-Methylbenzenesulfonamide (e.g., N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide): Sulfonamide groups introduce strong hydrogen-bonding capacity, which may enhance target affinity but reduce oral bioavailability .

Physicochemical and Pharmacokinetic Properties

The table below summarizes key differences:

Compound Name Core Substituents (Positions 8,10) Benzamide Group Molecular Weight (g/mol) LogP* (Predicted)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide Oxazepine Methyl (8,10) 3,5-Dimethoxybenzamide ~435.45 3.2
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine Methyl (8) 4-Trifluoromethylbenzamide ~444.39 4.1
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Oxazepine Acetyl (10) 4-Methylbenzenesulfonamide ~408.47 2.8
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide Thiazepine Ethyl (10) Carboxylic acid ~357.42 1.9

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Implications and Gaps

While structural analogs demonstrate dopamine receptor antagonism (e.g., IC50 values in the nanomolar range for thiazepine derivatives ), the target compound’s biological profile remains uncharacterized. Comparative studies should prioritize:

  • Receptor Binding Assays : Testing affinity for D2 vs. off-target receptors (e.g., serotonin receptors).
  • ADMET Profiling : Assessing metabolic stability, CYP inhibition, and bioavailability relative to analogs.

Q & A

Q. How are toxicity and off-target effects systematically evaluated?

  • Methodology :
  • In Vitro Hepatocyte Assays : CYP450 inhibition (e.g., CYP3A4) and mitochondrial toxicity (Seahorse XF Analyzer) .
  • hERG Patch Clamp : Assesses cardiac risk (IC₅₀ >10 μM preferred) .
  • In Vivo Tox : 28-day rodent studies with histopathology (liver/kidney) and hematology .

Q. What formulation strategies improve solubility for in vivo studies?

  • Methodology :
  • Nanoemulsions : Use of TPGS-1000 or Labrafil® to achieve >1 mg/mL solubility .
  • Solid Dispersions : Amorphous forms with HPMC-AS or PVP-VA64 (Tg >50°C) .
  • Prodrug Design : Phosphate ester derivatives for enhanced aqueous stability .

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